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Tris(2-ethylhexyl) trimellitate - 82643-26-3

Tris(2-ethylhexyl) trimellitate

Catalog Number: EVT-7936722
CAS Number: 82643-26-3
Molecular Formula: C33H54O6
Molecular Weight: 546.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tris(2-ethylhexyl) trimellitate is a yellow oily liquid. (NTP, 1992)
Tri-2-ethylhexyl trimellitate is a benzoate ester.
Synthesis Analysis

The synthesis of tris(2-ethylhexyl) trimellitate can be accomplished through various methods, with one notable process involving the methyl esterification of trimellitic anhydride. This method includes several key steps:

  1. Esterification Reaction: Trimellitic anhydride is reacted with methanol in the presence of a catalyst (tetraisopropyl titanate) at a controlled temperature (60-65 °C). The reaction produces trimethyl trimellitate as an intermediate product.
  2. Rectification: The reaction mixture undergoes rectification under vacuum conditions to separate the desired ester from by-products. This step enhances the purity of the intermediate product.
  3. Transesterification: The purified trimethyl ester is then subjected to transesterification with 2-ethylhexanol to yield tris(2-ethylhexyl) trimellitate.
  4. Refinement: Finally, the product is refined to achieve high purity levels (over 99%) and low color numbers .

This method allows for a high yield and quality of the final product while minimizing impurities.

Chemical Reactions Analysis

Tris(2-ethylhexyl) trimellitate undergoes various chemical reactions typical of esters:

  1. Hydrolysis: In the presence of water and acid or base catalysts, tris(2-ethylhexyl) trimellitate can hydrolyze back into trimellitic acid and 2-ethylhexanol.
  2. Transesterification: It can react with other alcohols to form different esters, which is useful in modifying its properties for specific applications.
  3. Oxidation: Under certain conditions, it may oxidize to form various degradation products, although specific pathways and products depend on environmental factors .

These reactions are significant in assessing the stability and environmental impact of the compound.

Mechanism of Action

As a plasticizer, tris(2-ethylhexyl) trimellitate functions by embedding itself between polymer chains in PVC, enhancing flexibility and workability without significantly altering the material's integrity. Its mechanism involves:

  1. Intercalation: The large 2-ethylhexyl groups create space between polymer chains, reducing intermolecular forces and allowing greater mobility.
  2. Thermal Stability: The structure provides resistance to thermal degradation compared to other plasticizers, making it suitable for high-temperature applications.
  3. Low Migration Potential: Its chemical structure results in lower volatility and migration rates compared to phthalate alternatives, reducing environmental exposure risks .
Physical and Chemical Properties Analysis

Tris(2-ethylhexyl) trimellitate possesses several notable physical and chemical properties:

PropertyValue
Molecular Weight546.79 g/mol
Density0.987 - 0.990 g/cm³ (20 °C)
Melting Point< -50 °C
Boiling Point~283 °C at low pressure
Water Solubility0.13 mg/L at 25 °C
Partition Coefficient (log Kow)5.94

These properties indicate that tris(2-ethylhexyl) trimellitate is a liquid at room temperature with low water solubility but high compatibility with organic solvents .

Applications

Tris(2-ethylhexyl) trimellitate finds extensive use in various scientific and industrial applications:

  1. Plasticizer for PVC: It enhances flexibility in PVC products used in construction materials, electrical cables, and medical devices.
  2. Alternative to Phthalates: Due to its lower toxicity profile compared to phthalates like di(2-ethylhexyl) phthalate, it is increasingly favored in consumer products.
  3. Research Applications: Its properties make it useful in studies related to viscosity standards for industrial applications involving lubrication and oil exploration .
  4. Cosmetic Uses: Some formulations include it as a skin conditioner due to its emollient properties .
Synthesis and Industrial Manufacturing Methodologies

Catalytic Esterification Techniques for TOTM Production

Tris(2-ethylhexyl) trimellitate (TOTM) is primarily synthesized through esterification reactions between trimellitic anhydride (TMA) and 2-ethylhexanol under catalytic conditions. The reaction proceeds through a two-stage mechanism: initial ring-opening of the anhydride group followed by sequential esterification of the carboxylic acid functionalities. Industrial methodologies employ both direct esterification and transesterification approaches, with catalyst selection critically determining reaction efficiency and product purity [1] [7].

Titanium-based catalysts demonstrate superior performance in TOTM synthesis. Titanium(IV) isopropoxide (Ti[OCH(CH₃)₂]₄) operates effectively at concentrations of 0.3-0.5 wt% relative to reactants, achieving >97% conversion at 180-220°C within 4-6 hours. This catalyst facilitates esterification while minimizing side reactions like etherification or dehydration of the alcohol feedstock [1]. Alternative catalytic systems include tin-based catalysts (e.g., monobutyltin oxide) and acid catalysts (e.g., methanesulfonic acid), though these often require higher temperatures (230-250°C) and generate more byproducts. The reaction stoichiometry typically maintains a 10-30% molar excess of 2-ethylhexanol relative to TMA to drive the equilibrium toward complete triester formation [2] [7].

Table 1: Catalyst Performance Comparison in TOTM Synthesis

Catalyst TypeConcentration (wt%)Reaction Temperature (°C)Esterification Efficiency (%)Final Acid Value (mg KOH/g)
Titanium(IV) isopropoxide0.4200>99<0.1
Methanesulfonic acid1.0230950.5
Monobutyltin oxide0.8240970.3
Lipase (immobilized)5.070852.1

A notable advancement involves transesterification routes using trimethyl trimellitate intermediates. This approach reacts TMA with methanol to form trimethyl trimellitate, which subsequently undergoes alcoholysis with 2-ethylhexanol under titanium catalysis. The transesterification route benefits from milder reaction conditions (150-180°C) and reduced acid-washing requirements, though it introduces additional distillation steps for methanol recovery [1]. Catalyst removal employs adsorptive purification with materials like activated carbon or silica gel, reducing residual titanium levels below 10 ppm in the final product – a critical specification for medical-grade TOTM applications [4] [7].

Optimization of Reaction Conditions in Continuous Esterification Processes

Industrial TOTM manufacturing has evolved from batch reactors to continuous-flow systems to enhance productivity and consistency. Continuous processes maintain precise control over three critical parameters: temperature gradients, residence time distribution, and catalyst concentration. Optimized conditions achieve 99% conversion with reaction times reduced to 2-3 hours – a 50% reduction compared to conventional batch processing [2] [7].

Temperature profiling proves essential for managing the reaction exotherm during initial anhydride ring-opening. Modern plants implement cascade temperature control with three distinct zones:

  • Low-temperature zone (140-160°C) for TMA dissolution and monoester formation
  • Intermediate zone (180-200°C) for diester synthesis
  • High-temperature zone (220-240°C) to drive triester completion

This staged approach minimizes thermal degradation while maintaining optimal reaction kinetics. Continuous removal of water byproduct occurs through azeotropic distillation using refluxing 2-ethylhexanol or inert gas sparging (nitrogen). Process analytical technology (PAT) tools monitor reaction progress in real-time through acid value titration and viscosity tracking, enabling immediate adjustment of process parameters [2].

Table 2: Optimized Reaction Parameters for Continuous Esterification

Process ParameterLaboratory ScalePilot ScaleIndustrial ScaleOptimization Effect
Temperature ProfileSingle-zone (±5°C)Dual-zone (±3°C)Tri-zone (±1°C)Prevents local overheating
Pressure (kPa)Atmospheric50-7020-30Accelerates water removal
Residence Time (hr)4-53-42-3Increases throughput 40%
Alcohol:TMA Molar Ratio3.5:13.2:13.0:1Reduces distillation load

Residence time distribution significantly impacts product quality in continuous reactors. Narrow distributions achieved through static mixer technology or cascade reactor designs prevent under-esterified species formation. Industrial-scale reactors achieve space-time yields exceeding 500 kg/m³·hr – a 3-fold improvement over early batch processes. Energy consumption reduces by 30-40% through integrated heat recovery systems that capture condensation enthalpy from vapor streams for feedstock preheating [1] [7].

Refinement Strategies Using Novel Agents to Eliminate High-Vacuum Requirements

Traditional TOTM purification relies on high-vacuum stripping (0.1-1.0 kPa) at 180-200°C to remove unreacted alcohols and light esters. This energy-intensive process represents approximately 40% of total manufacturing costs. Advanced refinement strategies employ adsorptive separation and reactive extraction to achieve equivalent purity at atmospheric pressure [4] [7].

Molecularly engineered adsorbents demonstrate exceptional efficacy for impurity removal. Functionalized silica gels with controlled pore diameters (4-6 nm) selectively retain mono- and di-esters while allowing TOTM to pass through. Column-based purification reduces residual 2-ethylhexanol to <100 ppm without vacuum distillation – a 95% reduction compared to conventional methods. Carbon nanotubes modified with carboxyl groups achieve even higher selectivity through π-π interactions with aromatic impurities, reducing acid value below 0.05 mg KOH/g in a single pass [4] [7].

Reactive extraction presents an alternative approach using phase-transfer catalysts in biphasic systems. Aqueous alkaline solutions (5-10% sodium carbonate) selectively extract acidic intermediates when paired with tetraalkylammonium salts. This method reduces acid value to 0.1 mg KOH/g while simultaneously removing catalyst residues. The extraction process operates at 70-90°C – significantly lower than vacuum distillation temperatures – preserving product color and minimizing thermal degradation [1].

Table 3: Performance Comparison of Refinement Technologies

Refinement MethodResidual Alcohol (ppm)Acid Value (mg KOH/g)Energy Consumption (kWh/kg)Capital Cost Index
High-vacuum stripping3000.051.8100
Silica gel adsorption850.080.665
Carbon nanotube adsorption500.030.7120
Reactive extraction1500.100.955

Integrated membrane processes represent the frontier in purification technology. Nanofiltration membranes with MWCO of 600-800 Da selectively permeate TOTM while retaining higher molecular weight impurities and catalyst complexes. Pilot-scale systems demonstrate 99.5% TOTM recovery with color values below 20 APHA – meeting medical-grade specifications without energy-intensive distillation steps. When combined with adsorbent guard beds, membrane systems potentially eliminate vacuum distillation entirely from the TOTM production workflow [4].

Scalability Challenges in Transitioning from Lab-Scale to Industrial Production

Scaling TOTM synthesis from laboratory (<1 kg/batch) to industrial scale (>10,000 kg/batch) introduces non-linear technical challenges across reaction engineering, purification, and quality control domains. The most significant scale-up barriers include heterogeneous mixing, inefficient heat transfer, and residence time distribution broadening [1] [7].

Mass transfer limitations emerge as primary constraints in large reactors. The initial TMA suspension requires intense agitation to ensure complete dissolution before esterification commences. Industrial reactors employ multi-impeller systems with axial-flow turbines achieving power inputs of 2-5 kW/m³ – substantially higher than laboratory magnetic stirring (0.1-0.5 kW/m³). Computational fluid dynamics (CFD) modeling reveals that achieving equivalent mixing performance at 10 m³ scale requires 10-fold greater specific power input compared to 10 L reactors. Without this correction, incomplete reaction and localized overheating generate discolored product exceeding 100 APHA color units [1].

Thermal management complexities escalate dramatically with reactor volume. While laboratory glassware efficiently dissipates heat through surface area-to-volume ratios >100 m⁻¹, industrial reactors operate at ratios <5 m⁻¹. This necessitates sophisticated heat transfer strategies including:

  • External circulation through shell-and-tube heat exchangers
  • Internal coil configurations with optimized pitch and clearance
  • Evaporative cooling utilizing the 2-ethylhexanol/water azeotrope

Failure to maintain temperature uniformity causes hot spots (>250°C) that degrade product through aldol condensation and oxidation pathways, increasing viscosity by 30-50% compared to thermally controlled material [7].

Table 4: Scale-Up Challenges and Mitigation Strategies

Scale-Up ParameterLaboratory ScaleIndustrial ScaleMitigation StrategyScale Factor
Mixing Efficiency (kW/m³)0.33.0Multi-stage impellers10X
Heat Transfer Area (m²/m³)1204External circulation loops0.03X
Byproduct Removal RateLimited by vapor spaceLimited by diffusionStructured packing columns5X improvement
Reaction MonitoringOffline samplingOnline PAT integrationFTIR flow cellsReal-time control

Purification system design encounters scaling limitations through flow distribution issues and residence time variability. Laboratory chromatography columns easily maintain plug flow with aspect ratios >10, while industrial units operate at ratios <2, causing significant backmixing. Modern plants implement simulated moving bed (SMB) technology to preserve separation efficiency at scale. For vacuum distillation, structured packing materials with high surface area (250 m²/m³) maintain separation efficiency by minimizing pressure drop and liquid holdup. These adaptations enable industrial facilities to consistently achieve TOTM purity >99.5% with color stability meeting ASTM D1209 specifications (<50 APHA) – performance metrics previously attainable only at laboratory scale [1] [4].

Properties

CAS Number

82643-26-3

Product Name

Tris(2-ethylhexyl) trimellitate

IUPAC Name

tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate

Molecular Formula

C33H54O6

Molecular Weight

546.8 g/mol

InChI

InChI=1S/C33H54O6/c1-7-13-16-25(10-4)22-37-31(34)28-19-20-29(32(35)38-23-26(11-5)17-14-8-2)30(21-28)33(36)39-24-27(12-6)18-15-9-3/h19-21,25-27H,7-18,22-24H2,1-6H3

InChI Key

KRADHMIOFJQKEZ-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
In water, 3.9X10-4 mg/L at 25 °C

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC

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